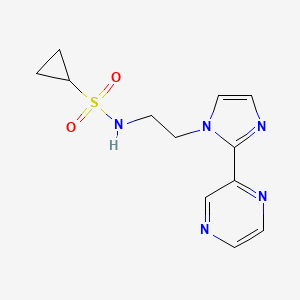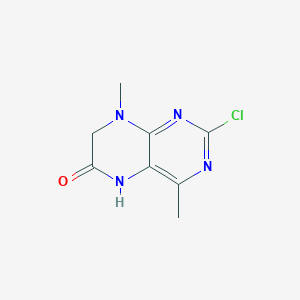![molecular formula C13H20N6O B2888416 2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol CAS No. 897619-34-0](/img/structure/B2888416.png)
2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolopyrimidine core, which is known for its biological activity and potential therapeutic uses.
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus preventing the phosphorylation of downstream targets necessary for cell cycle progression . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase. The downstream effect is a reduction in cell proliferation, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
The compound has a moderate molecular weight (276.337 Da), suggesting it may have good absorption and distribution profiles . It also has a balance of polar and non-polar regions, which could influence its solubility and transport across biological membranes .
Result of Action
The compound’s inhibition of CDK2 leads to significant anti-proliferative effects, particularly against cancer cell lines such as MCF-7 and HCT-116 . It has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclopentylamino group: This is achieved through nucleophilic substitution reactions.
Attachment of the ethanol group: This final step often involves the reaction of the intermediate with an appropriate alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学的研究の応用
2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
- 2-[[6-(Cyclohexylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
- 2-[[6-(Cyclopropylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Uniqueness
2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol is unique due to its specific structural features, which confer distinct biological activity and chemical reactivity. The cyclopentylamino group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
特性
IUPAC Name |
2-[[6-(cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-19-12-10(8-15-19)11(14-6-7-20)17-13(18-12)16-9-4-2-3-5-9/h8-9,20H,2-7H2,1H3,(H2,14,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZBIPXQERIWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2888333.png)
![1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2888337.png)
![N'-[(1Z)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2888338.png)


![1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2888342.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2888343.png)
![Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2888345.png)

![(1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B2888349.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2888354.png)
![N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2888355.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)
